3-Hydroxy-2-methyl-2-(trifluoroacetamido)propanoic acid
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Overview
Description
3-Hydroxy-2-methyl-2-(trifluoroacetamido)propanoic acid is a synthetic organic compound with the molecular formula C6H8F3NO4. It is characterized by the presence of a trifluoroacetamido group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-2-(trifluoroacetamido)propanoic acid typically involves the reaction of 3-hydroxy-2-methylpropanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetate ester, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-2-(trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The trifluoroacetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methyl-2-(trifluoroacetamido)propanoic acid.
Reduction: Formation of 3-hydroxy-2-methyl-2-(amino)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-methyl-2-(trifluoroacetamido)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-2-(trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methyl-3-(2,2,2-trifluoroacetamido)propanoic acid
- 3-(2,2,2-Trifluoroacetamido)propanoic acid
- 2-Hydroxy-2-(trifluoromethyl)propionic acid
Uniqueness
3-Hydroxy-2-methyl-2-(trifluoroacetamido)propanoic acid is unique due to the presence of both a hydroxyl group and a trifluoroacetamido group on the same carbon atom. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C6H8F3NO4 |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C6H8F3NO4/c1-5(2-11,4(13)14)10-3(12)6(7,8)9/h11H,2H2,1H3,(H,10,12)(H,13,14) |
InChI Key |
IVKBYDGFLVYULB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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